molecular formula C13H18ClN3 B1470803 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine CAS No. 1481178-16-8

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1470803
CAS No.: 1481178-16-8
M. Wt: 251.75 g/mol
InChI Key: QTKIFGZESNUHHU-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes and developing novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with cyclohexylamine and cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine is widely used in scientific research for its ability to interact with various biological targets. It is used in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: To study the effects of pyrimidine derivatives on cellular processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms.

Comparison with Similar Compounds

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Similar compounds include:

  • 6-chloro-2-cyclopropyl-N-hexylpyrimidin-4-amine
  • 6-chloro-N-cyclopropylpyrimidin-4-amine
  • 6-chloro-N-cyclohexylpyrimidin-4-amine

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activity and applications.

Properties

IUPAC Name

6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c14-11-8-12(15-10-4-2-1-3-5-10)17-13(16-11)9-6-7-9/h8-10H,1-7H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIFGZESNUHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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